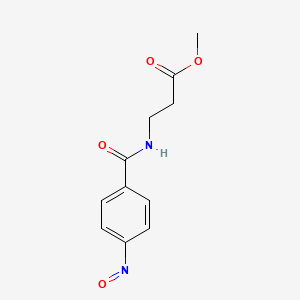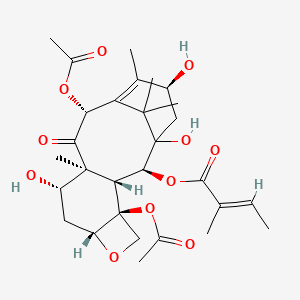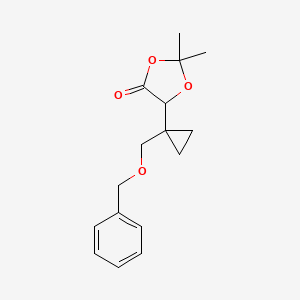
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is a brominated derivative of indole, a heterocyclic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the hydroxymethyl group in this compound can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one typically involves the bromination of 1-(hydroxymethyl)-3,3-dimethylindol-2-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions usually require a controlled temperature to prevent over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3,3-dimethylindol-2-one-1-carboxylic acid.
Reduction: 5-Bromo-3,3-dimethylindol-2-one or 1-methyl-3,3-dimethylindol-2-one.
Substitution: 5-Substituted-1-(hydroxymethyl)-3,3-dimethylindol-2-one derivatives.
Scientific Research Applications
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxymethyl group can influence its binding affinity and specificity. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the hydroxymethyl group, which can affect its reactivity and biological properties.
1-(Hydroxymethyl)-3,3-dimethylindol-2-one: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
5-Chloro-1-(hydroxymethyl)-3,3-dimethylindol-2-one: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination can enhance its chemical reactivity and provide distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
5-bromo-1-(hydroxymethyl)-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-11(2)8-5-7(12)3-4-9(8)13(6-14)10(11)15/h3-5,14H,6H2,1-2H3 |
InChI Key |
RHKCVBVLEBKQFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C1=O)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


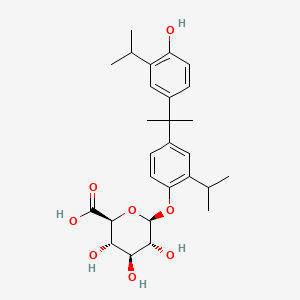

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

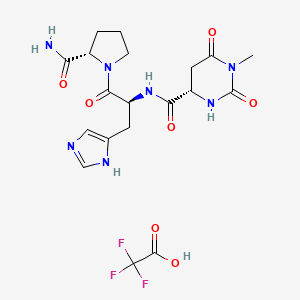
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
